N-(4,5-dihydrothiazol-2-yl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Description

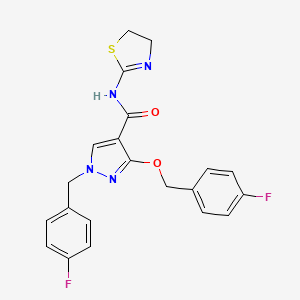

The compound N-(4,5-dihydrothiazol-2-yl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide features a pyrazole core substituted with two 4-fluorobenzyl groups (one as an ether and one as a benzyl substituent) and a 4,5-dihydrothiazole-2-yl carboxamide moiety.

Properties

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N4O2S/c22-16-5-1-14(2-6-16)11-27-12-18(19(28)25-21-24-9-10-30-21)20(26-27)29-13-15-3-7-17(23)8-4-15/h1-8,12H,9-11,13H2,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMGWSMKIVLSKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,5-dihydrothiazol-2-yl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

- A thiazole ring

- A pyrazole core

- Fluorobenzyl substituents

This unique arrangement contributes to its biological activity and interaction with various biological targets.

Research indicates that the compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways related to inflammation and cancer progression .

- Modulation of Cytokine Production : Studies suggest that it can downregulate pro-inflammatory cytokines such as TNF-α, IL-4, and IL-5, which are involved in inflammatory responses .

- Antitumor Activity : Preliminary data indicate that the compound may inhibit tumor growth by affecting cell cycle-related proteins and inducing apoptosis in cancer cells .

Antitumor Efficacy

A series of studies have evaluated the antitumor activity of the compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis |

| BT-549 | 20 | Cell cycle arrest |

| HCC (Hepatocellular carcinoma) | 10 | Inhibition of proliferation |

These results highlight the compound's selective cytotoxicity towards tumor cells while sparing normal cells, an essential feature for anticancer agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. The following table presents findings from in vivo studies:

| Model | Outcome | Reference |

|---|---|---|

| Guinea pig model | Reduced bronchial eosinophilia | |

| LPS-induced lung inflammation | Decreased cytokine levels (TNF-α, IL-4) |

These studies suggest that this compound may be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Study on Chronic Airway Obstruction : In a controlled trial involving patients with chronic airway obstruction, administration of the compound resulted in significant improvements in lung function and reduced airway hyperactivity .

- Cancer Treatment Trials : Early-phase clinical trials have shown promise in using this compound as part of combination therapy for breast cancer patients, with preliminary results indicating enhanced efficacy when used alongside traditional chemotherapeutics .

Scientific Research Applications

Chemical Properties and Structure

The compound possesses the following chemical formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 428.5 g/mol

- CAS Number : 1014087-63-8

The structure includes a thiazole ring and a pyrazole moiety, which are known for their diverse biological activities. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development.

Antitumor Activity

Research indicates that compounds similar to N-(4,5-dihydrothiazol-2-yl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines, including colon and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

Studies have suggested that thiazole-containing compounds possess anti-inflammatory effects, potentially useful in treating diseases characterized by chronic inflammation. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties against a range of pathogens. Preliminary studies indicate efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi . This makes it a candidate for further exploration in the development of new antibiotics.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research is ongoing into its use as a stabilizer or additive in various polymer formulations.

Nanotechnology

There is an emerging interest in utilizing this compound within nanomaterials for drug delivery systems. Its ability to interact with biological membranes could facilitate targeted delivery of therapeutics, enhancing bioavailability and reducing side effects.

Case Studies

Several case studies have documented the synthesis and application of similar compounds:

- A study on 5-(4-fluorophenyl)-1-(thiazol-2-yl) derivatives demonstrated significant antitumor activity through apoptosis induction in cancer cell lines .

- Research focusing on thiazolopyrazoles highlighted their role as potential anti-inflammatory agents by inhibiting NF-kB signaling pathways .

- Investigations into antimicrobial efficacy revealed that certain pyrazole derivatives exhibited potent activity against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights:

- Core Heterocycles : The target compound’s dihydrothiazole ring (partially saturated) may confer greater conformational flexibility compared to the fully aromatic thiazole in Compounds 4 and 5 . This could influence binding kinetics in therapeutic targets.

- Fluorine atoms in the target compound may improve metabolic stability and electron-withdrawing effects at binding sites, contrasting with the electron-deficient triazolyl group in Compound 4 .

- Functional Group Diversity : The carboxamide linkage in the target compound differs from the thioamide in Compound 83, which could alter hydrogen-bonding interactions in biological systems .

Research Findings and Hypotheses

- Antimicrobial Potential: Compounds 4 and 5 () demonstrate that pyrazole-thiazole hybrids with halogenated aryl groups exhibit antimicrobial activity. By analogy, the target compound’s fluorobenzyl substituents may similarly engage bacterial targets (e.g., enzyme active sites or membrane proteins) .

- Synthetic Challenges : The dihydrothiazole ring in the target compound may require specialized synthetic routes (e.g., cyclization of thioamides) compared to the fully aromatic thiazoles in Compounds 4 and 5, which are synthesized via Hantzsch thiazole synthesis .

Q & A

Q. What are the key considerations for optimizing the synthesis of pyrazole-thiazole hybrids like this compound?

Methodological Answer:

- Use reflux conditions with anhydrous sodium acetate in glacial acetic acid for cyclocondensation reactions, as demonstrated in the synthesis of structurally related thiazole derivatives (e.g., 85% yield achieved via controlled temperature and solvent selection) .

- Monitor reaction progress via TLC (e.g., 20% ethyl acetate/hexane) to ensure intermediate formation and minimize side products. Post-reaction, purify via recrystallization (ethanol) to isolate crystalline products .

Q. How can structural characterization be systematically performed for this compound?

Methodological Answer:

- Combine IR (to confirm carbonyl and thiazole C=S stretches), 1H/13C NMR (to resolve fluorobenzyl substituents and pyrazole/thiazole ring protons), and mass spectrometry (for molecular ion validation) .

- For crystallographic confirmation, use SHELXL for small-molecule refinement, focusing on hydrogen-bonding patterns (e.g., N–H⋯F interactions) and dihedral angles between aromatic rings (e.g., 80.21° between pyrazole and fluorophenyl groups) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

Methodological Answer:

- Analyze hydrogen-bonding networks (e.g., N–H⋯S and N–H⋯F) using crystallographic data. For example, intramolecular N–H⋯N bonds stabilize the pyrazole-thiazole core, while N–H⋯F interactions mediate supramolecular chain formation along crystallographic axes .

- Calculate dihedral angles (e.g., 13.51° between pyrazole and tolyl rings) to assess steric effects and planarity deviations that impact packing efficiency .

Q. What strategies resolve discrepancies in biological activity data for pyrazole-thiazole derivatives?

Methodological Answer:

- Cross-validate assay results with docking studies (e.g., molecular dynamics simulations for binding affinity predictions) and crystallographic data (e.g., ligand-receptor interactions influenced by fluorobenzyl substituents) .

- Control for metabolic stability by introducing trifluoromethyl groups, which enhance lipophilicity and reduce off-target effects, as seen in analogous compounds .

Q. How can conformational flexibility of the dihydrothiazole ring affect pharmacological activity?

Methodological Answer:

- Perform DFT calculations to model envelope conformations of the dihydrothiazole ring (e.g., flap atom C7 in ’s pyrazolyl ring). Compare energy minima to experimental torsion angles (e.g., 1.2° for N2–N1–C17–N3) to identify bioactive conformers .

- Use SAR studies to correlate ring puckering with activity; for example, planar conformations may enhance binding to thiazole-sensitive enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.